N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide
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Overview
Description
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclopentyl group, a methoxy group, and a methylsulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzamide core, followed by the introduction of the cyclopentyl, methoxy, and methylsulfamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-methoxy-5-(4-thiomorpholinylsulfonyl)benzamide
- N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide
Uniqueness
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
IUPAC Name |
N-cyclopentyl-2-methoxy-5-(methylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-21(18,19)11-7-8-13(20-2)12(9-11)14(17)16-10-5-3-4-6-10/h7-10,15H,3-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYSONOVWVAABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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